19,20-DiHDPA
Description
Contextualization within Oxylipin Biochemistry
Oxylipins are a diverse class of bioactive lipid mediators derived from the oxidative metabolism of polyunsaturated fatty acids (PUFAs). These compounds play crucial roles in various physiological and pathological processes, including inflammation, vascular tone regulation, and cellular signaling. 19,20-DiHDPA represents a key member within this intricate biochemical landscape.
This compound is recognized as a major metabolite of docosahexaenoic acid (DHA) hmdb.cafoodb.cacaymanchem.comglpbio.combiomol.com. DHA is an essential omega-3 polyunsaturated fatty acid, highly abundant in neural tissues, including the retina and brain hmdb.cacaymanchem.comglpbio.combiomol.comlipidmaps.orgnih.govwikipedia.org. The formation of this compound has been observed when DHA is incubated with NADPH-supplemented rat liver microsomes and also through its slow metabolism in monkey seminal vesicles hmdb.cafoodb.cacaymanchem.comglpbio.combiomol.com.
This compound is classified within the dihydroxydocosapentaenoic acid (DiHDPA) family caymanchem.combiomol.comnih.govnih.govuni.lumitoproteome.orgchemspider.com. This classification indicates that it is a docosapentaenoic acid (a 22-carbon fatty acid with five double bonds) that has undergone dihydroxylation, meaning two hydroxyl (-OH) groups have been added to its structure. Specifically, this compound is formed by the formal dihydroxylation of the 19,20-double bond of docosa-4,7,10,13,16,19-hexaenoic acid nih.gov.
A critical aspect of this compound's biochemistry is its direct derivation from its parent epoxide, 19,20-epoxydocosapentaenoic acid (19,20-EpDPE), also referred to as 19,20-EDP or 19,20-EpDPA hmdb.cafoodb.cacaymanchem.comglpbio.combiomol.comfrontiersin.orgnih.govmdpi.comnih.govfrontiersin.orgahajournals.orgpnas.orgresearchgate.netresearchgate.netmdpi.compnas.org. This conversion is exclusively mediated by the enzyme soluble epoxide hydrolase (sEH) caymanchem.comglpbio.combiomol.comfrontiersin.orgnih.govmdpi.comnih.govfrontiersin.orgahajournals.orgpnas.orgresearchgate.netresearchgate.netmdpi.compnas.org. The formation of 19,20-EpDPE from DHA is, in turn, catalyzed by cytochrome P450 (CYP450) enzymes hmdb.cafoodb.cacaymanchem.comglpbio.combiomol.commdpi.comahajournals.orgpnas.orgresearchgate.netresearchgate.netmdpi.compnas.org.
Significance in Polyunsaturated Fatty Acid (PUFA) Metabolic Networks
This compound's position within PUFA metabolic networks underscores its importance in lipid signaling and physiological regulation.
Polyunsaturated fatty acids are broadly categorized into omega-3 and omega-6 series, which exhibit distinct metabolic pathways and often contrasting biological effects frontiersin.orgpnas.orgnih.govnih.govoregonstate.edu. DHA, the precursor of this compound, is a prominent omega-3 PUFA hmdb.cacaymanchem.comglpbio.combiomol.comlipidmaps.orgnih.govwikipedia.orgfrontiersin.org. Oxylipins derived from omega-3 fatty acids, such as this compound, are generally associated with beneficial effects, including anti-inflammatory properties frontiersin.orgpnas.orgnih.govnih.gov. In contrast, some omega-6 oxylipins are known for their pro-inflammatory functions nih.gov. Research indicates that plasma levels of omega-3 oxylipins, including this compound, are negatively correlated with indicators of cardiometabolic risk such as adiposity, prevalence of metabolic syndrome, fatty liver index, and insulin (B600854) resistance nih.govnih.gov. This contrasts with omega-6 oxylipins, which often show positive correlations with these risk factors nih.govnih.gov.
Table 1: Differential Correlations of Omega-3 and Omega-6 Oxylipins with Cardiometabolic Risk Factors
| Oxylipin Type | Example (relevant to this compound) | Correlation with Adiposity/Cardiometabolic Risk | Source |
| Omega-3 | This compound | Negative | nih.govnih.gov |
| Omega-6 | 15-HeTrE, 5-HETE, 14,15-EpETrE | Positive | nih.govnih.gov |
The biosynthesis of this compound is a two-step enzymatic process involving the cytochrome P450 (CYP450) and soluble epoxide hydrolase (sEH) pathways hmdb.cafoodb.cacaymanchem.comglpbio.combiomol.comfrontiersin.orgnih.govmdpi.comnih.govfrontiersin.orgahajournals.orgpnas.orgresearchgate.netresearchgate.netmdpi.compnas.org.
Cytochrome P450 (CYP450) Epoxygenation : Initially, DHA undergoes epoxidation, catalyzed by CYP450 enzymes, to form the epoxide 19,20-EpDPE hmdb.cafoodb.cacaymanchem.comglpbio.combiomol.commdpi.comnih.govahajournals.orgpnas.orgresearchgate.netresearchgate.netmdpi.compnas.org. CYP450 epoxygenases are a subclass of CYP enzymes that introduce an oxygen atom across a double bond, forming an epoxide pnas.orgresearchgate.net. Specific CYP families, such as CYP2C and CYP2J, are known to be involved in the metabolism of PUFAs, including DHA pnas.org.
Soluble Epoxide Hydrolase (sEH) Hydrolysis : Following its formation, 19,20-EpDPE is rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to yield this compound hmdb.cafoodb.cacaymanchem.comglpbio.combiomol.comfrontiersin.orgnih.govmdpi.comnih.govfrontiersin.orgahajournals.orgpnas.orgresearchgate.netresearchgate.netmdpi.compnas.org. sEH converts epoxides into their corresponding diol derivatives frontiersin.orgpnas.org. This conversion often leads to metabolites that are considered less biologically active than their epoxide precursors frontiersin.orgpnas.org. The ratio of the diol (e.g., this compound) to its parent epoxide (e.g., 19,20-EpDPE) serves as an indirect measure of sEH activity ahajournals.orgresearchgate.net.
Table 2: Key Enzymes in this compound Biosynthesis
| Enzyme System | Role in this compound Pathway | Substrate | Product | Source |
| Cytochrome P450 (CYP) | Catalyzes epoxidation of DHA to form 19,20-EpDPE | DHA | 19,20-EpDPE | hmdb.cafoodb.cacaymanchem.comglpbio.combiomol.commdpi.comnih.govahajournals.orgpnas.orgresearchgate.netresearchgate.netmdpi.compnas.org |
| Soluble Epoxide Hydrolase (sEH) | Hydrolyzes 19,20-EpDPE to form this compound | 19,20-EpDPE | This compound | hmdb.cafoodb.cacaymanchem.comglpbio.combiomol.comfrontiersin.orgnih.govmdpi.comnih.govfrontiersin.orgahajournals.orgpnas.orgresearchgate.netresearchgate.netmdpi.compnas.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H34O4 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(4Z,7Z,10Z,13Z,16Z)-19,20-dihydroxydocosa-4,7,10,13,16-pentaenoic acid |
InChI |
InChI=1S/C22H34O4/c1-2-20(23)21(24)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-22(25)26/h3-4,7-10,13-16,20-21,23-24H,2,5-6,11-12,17-19H2,1H3,(H,25,26)/b4-3-,9-7-,10-8-,15-13-,16-14- |
InChI Key |
FFXKPSNQCPNORO-MBYQGORISA-N |
Isomeric SMILES |
CCC(C(C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O)O |
Canonical SMILES |
CCC(C(CC=CCC=CCC=CCC=CCC=CCCC(=O)O)O)O |
physical_description |
Solid |
Synonyms |
19,20-diHDPA 19,20-dihydroxydocosapentaenoic acid |
Origin of Product |
United States |
Enzymatic Biosynthesis and Metabolic Transformations of 19,20 Dihdpa
Precursor-Product Relationships and Enzymatic Hydroxylation
The biosynthesis of 19,20-DiHDPA is a well-defined process involving specific enzymatic transformations of its precursor, DHA. This pathway is crucial for generating bioactive lipid mediators from omega-3 polyunsaturated fatty acids (PUFAs).
The initial step in the formation of this compound involves the epoxidation of docosahexaenoic acid (DHA) to 19,20-epoxydocosapentaenoic acid (19,20-EpDPE). This reaction is primarily catalyzed by cytochrome P450 (CYP) epoxygenases caymanchem.combiomol.comglpbio.comhmdb.canih.govphysiology.orgglpbio.comcaymanchem.comnih.govhmdb.ca.
CYP epoxygenases preferentially oxidize the ω-3 double bond of DHA, leading to the formation of various epoxydocosapentaenoic acid (EpDPE) regioisomers, including 4,5-, 7,8-, 10,11-, 13,14-, 16,17-, and 19,20-EpDPE physiology.org. Among these, 19,20-EpDPE is often reported as the most abundant DHA regioisomer synthesized by microsomes and by several human recombinant CYPs, such as CYP2C8 and CYP2J2 nih.govpnas.org. Other CYP isoforms, including CYP2A1, CYP2C11, CYP2C13, CYP2C23, and CYP2E1, have also been shown to contribute to the formation of EpDPEs in various tissues, including the rat brain nih.gov.
The epoxidation of DHA by CYP enzymes is a critical step, as these epoxides, particularly 19,20-EpDPE, possess significant biological activities. For instance, 19,20-EpDPE has been shown to inhibit angiogenesis, tumor growth, and metastasis pnas.orgpnas.org. It can also decrease Ca²⁺ sensitivity in human pulmonary arteries by inhibiting the Rho-kinase pathway physiology.orgnih.gov.
Following the cytochrome P450-mediated epoxidation, the epoxide 19,20-EpDPE is further metabolized to the corresponding vicinal diol, this compound. This hydrolysis reaction is predominantly catalyzed by soluble epoxide hydrolase (sEH) caymanchem.combiomol.comglpbio.comhmdb.canih.govglpbio.comnih.gov.
sEH is a bifunctional enzyme with a C-terminal hydrolase domain responsible for converting epoxy fatty acids into their corresponding diols researchgate.net. While other epoxide hydrolases exist, sEH is widely recognized as the primary enzyme responsible for the hydration of most fatty acid epoxides, including 19,20-EpDPE, in various tissues nih.gov. The conversion of 19,20-EpDPE to this compound by sEH is generally considered an inactivation pathway for the epoxide, as the diol often exhibits reduced or altered biological activity compared to its epoxide precursor nih.govpnas.org. For example, while 19,20-EpDPE potently inhibits endothelial tube formation and VEGF expression, its sEH-metabolite, this compound, has been reported to have no such effect on tumor growth in mice pnas.org.
The presence of diols like this compound in organs in vivo reflects the prior generation of the corresponding epoxides escholarship.org. Studies have shown that this compound levels can be significantly increased in response to certain conditions, such as in the retinas and vitreous samples of diabetic mice and humans, where elevated sEH expression and activity are observed frontiersin.orgmdpi.comacs.org.
While soluble epoxide hydrolase (sEH) is the primary enzyme responsible for the hydrolysis of fatty acid epoxides like 19,20-EpDPE, other members of the α/β hydrolase fold enzyme family can also hydrolyze PUFA epoxides nih.gov. These include microsomal epoxide hydrolase (mEH) and ABHD9 (EH3) nih.gov. Although mEH and sEH exhibit complementary and partially overlapping substrate selectivity, mEH's most widely accepted role is in xenobiotic metabolism nih.gov. sEH typically dominates the hydration of most fatty acid epoxides, with mEH potentially playing a more significant role in specific regions like the brain where its protein levels are relatively high nih.gov. The expression of EH3 (ABHD9) appears to be carefully regulated and is found in high levels in the lung, skin, and upper gastrointestinal tract nih.gov. However, detailed research findings specifically on the direct contribution of mEH or ABHD9 to the hydrolysis of 19,20-EpDPE to this compound are less extensively documented compared to the well-established role of sEH.
Regulation of this compound Levels
The levels of this compound are subject to regulation by various factors, primarily influencing the activity and expression of the enzymes involved in its biosynthesis.
The expression and activity of soluble epoxide hydrolase (sEH) are critical determinants of this compound levels. An increase in sEH expression and activity leads to enhanced conversion of 19,20-EpDPE to this compound, thereby elevating the diol's concentration while reducing the epoxide's levels frontiersin.orgmdpi.comahajournals.orgnih.gov. Conversely, inhibition of sEH activity results in decreased this compound levels and a concomitant increase in its precursor, 19,20-EpDPE nih.govfrontiersin.orgahajournals.orgnih.gov.
For example, sEH expression and activity have been observed to be increased in the retinas of diabetic mice, leading to elevated levels of this compound in the eyes frontiersin.orgmdpi.com. This elevation of this compound has been associated with increased endothelial cell permeability and migration of pericytes into the extravascular space in the context of diabetic retinopathy frontiersin.orgmdpi.com. In contrast, in a rat model of Parkinson's disease, DHA supplementation increased this compound levels in the brain, and this effect was eliminated by co-supplementation with an sEH inhibitor (TPPU), which suppressed the increase in this compound and increased EpDPEs nih.gov. In models of oxygen-induced retinopathy (OIR), sEH is suppressed, leading to an increased 19,20-EpDPE:this compound ratio ahajournals.org. Shear stress and angiotensin II have also been shown to increase sEH expression mdpi.com.
The following table summarizes the impact of sEH modulation on this compound and 19,20-EpDPE levels:
| Condition/Intervention | sEH Expression/Activity | This compound Levels | 19,20-EpDPE Levels | Reference |
| Diabetic Retinopathy | Increased | Elevated | - | frontiersin.orgmdpi.com |
| sEH Inhibition (TPPU) | Decreased | Suppressed | Increased | nih.govnih.gov |
| Oxygen-Induced Retinopathy (OIR) | Suppressed | Decreased | Increased | ahajournals.org |
| Angiotensin II | Increased | - | - | mdpi.com |
Nutritional and dietary interventions significantly influence the biosynthesis and levels of this compound, primarily by altering the availability of its precursor, DHA, and by modulating the activity of the enzymes involved.
Omega-3 Supplementation: Dietary supplementation with omega-3 long-chain polyunsaturated fatty acids (LCPUFAs), such as DHA, leads to an increase in the levels of its CYP-derived metabolites, including 19,20-EpDPE and subsequently this compound pnas.orgnih.govpnas.org. This is because omega-3 LCPUFAs compete with omega-6 LCPUFAs as substrates for CYP enzymes, and many CYP isoforms can metabolize EPA and DHA with higher catalytic efficiency pnas.org. Increased formation of EpDPEs has been observed in humans after DHA supplementation pnas.orgpnas.org. For instance, DHA supplementation in rats increased the amount of this compound in the brain nih.gov.
Niacin: While the direct impact of niacin on this compound biosynthesis is not explicitly detailed in the provided search results, niacin is known to influence lipid metabolism. However, specific research findings linking niacin directly to the regulation of this compound levels or its biosynthetic enzymes are not available in the provided context.
Western Diet: The Western diet is typically characterized by high levels of linoleic acid (an omega-6 PUFA). High levels of linoleic acid can lead to high concentrations of its diol metabolite, 9,10-dihydroxyoctadecaenoic acid, in plasma nih.gov. While the direct impact on this compound (a DHA metabolite) is not explicitly detailed in terms of quantitative changes, dietary fatty acid composition significantly influences the lipid mediators derived from the CYP pathway pnas.org. A diet rich in omega-6 PUFAs might indirectly affect the relative proportion of omega-3 derived metabolites like this compound by competing for enzymatic pathways, although this specific competition for this compound formation is not directly quantified in the provided snippets.
Molecular Mechanisms and Cellular Interactions of 19,20 Dihdpa
Enzyme Substrate and Product Dynamics
19,20-dihydroxydocosapentaenoic acid (19,20-DiHDPA) is a vicinal diol produced from the metabolism of docosahexaenoic acid (DHA). caymanchem.com The formation of this compound involves a two-step enzymatic process. Initially, DHA is metabolized by cytochrome P450 (P450) enzymes to form its epoxide precursor, 19,20-epoxydocosapentaenoic acid (19,20-EpDPE). caymanchem.comnih.gov Subsequently, the enzyme soluble epoxide hydrolase (sEH) hydrolyzes the epoxide group of 19,20-EpDPE, leading to the formation of this compound. caymanchem.comfrontiersin.orgnih.gov This metabolic conversion is a critical step in determining the biological activity of DHA-derived metabolites.
The functional implications of this compound as a product of sEH are context-dependent. In some pathological conditions, the production of this compound is associated with detrimental effects. For instance, in diabetic retinopathy, increased sEH expression and activity in the retina lead to elevated levels of this compound. frontiersin.org This increase in this compound has been linked to increased endothelial cell permeability and the migration of pericytes into the extravascular space, contributing to the pathology of the disease. frontiersin.org
Conversely, in a rat model of Parkinson's disease, this compound, generated by P450s and sEH, was found to have a neuroprotective role. nih.gov In this model, DHA supplementation improved motor dysfunction and reduced lipid peroxidation in the striatum. nih.gov These beneficial effects were associated with an increase in this compound in the brain and were diminished when sEH was inhibited, suggesting that this compound mediates some of the neuroprotective effects of DHA in this context. nih.gov Specifically, this compound was shown to induce the expression of antioxidant genes by activating the Nrf2 signaling pathway in PC12 cells. nih.gov
The following table summarizes the enzymatic pathway leading to the formation of this compound.
| Precursor | Intermediate | Enzyme | Product |
| Docosahexaenoic acid (DHA) | 19,20-epoxydocosapentaenoic acid (19,20-EpDPE) | Cytochrome P450 (P450) | 19,20-epoxydocosapentaenoic acid (19,20-EpDPE) |
| 19,20-epoxydocosapentaenoic acid (19,20-EpDPE) | - | Soluble epoxide hydrolase (sEH) | 19,20-dihydroxydocosapentaenoic acid (this compound) |
The bioactivity of this compound is often compared to its epoxide precursor, 19,20-EpDPE, with studies indicating that 19,20-EpDPE is generally the more biologically active of the two. The conversion of 19,20-EpDPE to this compound by sEH is frequently considered a mechanism to reduce the activity of the epoxide. nih.govmdpi.com
Several studies have highlighted the superior bioactivity of 19,20-EpDPE. For example, 19,20-EpDPE has been shown to have anti-cancer effects, inhibiting primary tumor growth, whereas this compound had no such effect in a mouse model of breast cancer. nih.gov Similarly, in the context of inflammation and neurogenesis, 19,20-EpDPE demonstrated protective effects against cytokine-induced reductions in neurogenesis and apoptosis, while this compound did not show these effects. nih.gov The beneficial effects of 19,20-EpDPE were enhanced by the inhibition of sEH, further suggesting that its conversion to this compound is a deactivating step. nih.gov
In contrast, some research suggests that this compound may have its own distinct biological activities. As mentioned previously, in a rat model of Parkinson's disease, this compound was found to be the active metabolite responsible for the neuroprotective effects of DHA. nih.gov This indicates that the relative bioactivity of this compound and 19,20-EpDPE can vary depending on the biological context and the specific cellular processes being investigated.
The table below provides a comparative summary of the known bioactivities of this compound and 19,20-EpDPE.
| Biological Effect | This compound | 19,20-EpDPE |
| Anti-tumor activity | No effect observed nih.gov | Inhibits tumor growth nih.gov |
| Neuroprotection (Parkinson's model) | Mediates neuroprotective effects of DHA nih.gov | Less active in this context |
| Neurogenesis (in vitro) | No effect observed nih.gov | Protects against cytokine-induced reduction nih.gov |
| Endothelial Permeability | Increases permeability frontiersin.org | - |
| Pericyte Migration | Induces migration frontiersin.org | - |
Modulation of Cellular Processes
This compound has been shown to directly impact the permeability and integrity of endothelial cells. frontiersin.org Research has demonstrated that this compound can increase the permeability of human endothelial cells to dextran. This effect is associated with the disruption of the continuous pattern of VE-cadherin, a key component of adherens junctions that are crucial for maintaining endothelial barrier function. researchgate.net The increased permeability is further evidenced by a decrease in transendothelial electrical resistance (TEER) in mouse brain endothelial cells treated with this compound. researchgate.net Mechanistically, this compound has been found to promote the endocytosis of VE-cadherin, leading to a reduction in its surface expression and a compromised endothelial barrier. researchgate.net
In addition to its effects on endothelial cells, this compound also influences the behavior of pericytes, which are critical for vascular stability. Studies have shown that this compound can induce the migration of pericytes into the extravascular space. frontiersin.org This effect on pericyte mobility is linked to the disruption of N-cadherin, another important cell adhesion molecule. researchgate.net The loss of pericyte coverage of blood vessels can further contribute to vascular leakage and instability. In the context of diabetic retinopathy, the increased levels of this compound are thought to contribute to the loss of pericytes and the breakdown of the blood-retinal barrier. frontiersin.orgresearchgate.net
Downstream Signaling Pathway Modulation (e.g., interaction with inflammatory signaling pathways)
The biological effects of this compound are mediated through its interaction with and modulation of various downstream signaling pathways. In the context of endothelial cells, this compound has been shown to disrupt mitochondrial protein-cholesterol associations, leading to the inhibition of mitochondrial Complex I activity. researchgate.net This results in a decrease in the mitochondrial membrane potential, excessive production of mitochondrial reactive oxygen species (ROS), and disruption of mitochondrial structure. researchgate.net The heightened mitochondrial redox stress can, in turn, activate TGFβ signaling, leading to a pro-inflammatory transcriptional program in endothelial cells. researchgate.net
Furthermore, in a model of Parkinson's disease, this compound was found to induce the expression of antioxidant genes, such as sod1 and catalase, through the activation of the Nrf2 signaling pathway. nih.gov This suggests that this compound can modulate cellular redox homeostasis and inflammatory responses through the Nrf2 pathway. While some studies have indicated that omega-3 fatty acid metabolites can suppress NF-κB signaling, a key inflammatory pathway, the direct and specific effects of this compound on this pathway require further investigation. nih.govhapres.com
Biological Roles and Functional Implications of 19,20 Dihdpa in Preclinical Models
Role in Inflammatory Processes
19,20-DiHDPA is increasingly recognized for its involvement in modulating inflammatory responses, often contributing to an anti-inflammatory and pro-resolving lipid profile.
Association with Anti-Inflammatory Lipid Profiles
Studies have indicated that increased levels of this compound are associated with an anti-inflammatory lipid profile. For instance, prolonged niacin treatment in mouse models led to an increase in plasma levels of this compound, alongside an elevated DHA/arachidonic acid (AA) ratio researchgate.netuni.lunih.gov. Both of these changes are considered indicators of an anti-inflammatory state and may indirectly contribute to atheroprotective effects researchgate.netuni.lu.
Impact on Systemic Inflammation and Endotoxemia Models
In models of systemic inflammation, such as endotoxemia induced by lipopolysaccharide (LPS), the dynamics of this compound levels have been investigated. In a bovine model of endotoxemia, LPS treatment triggered transient increases in the release of DHA-based this compound from adipocytes nih.govguidetopharmacology.org. This suggests that this compound may be part of the acute response to systemic inflammatory challenges, potentially contributing to the activation of resolving pathways nih.gov.
Contribution to Resolution of Inflammation Mechanisms
This compound is considered an inactivation product of 19,20-epoxydocosapentaenoic acid (19,20-EpDPA), a CYP-derived epoxy metabolite of DHA fishersci.canih.govlipidmaps.org. The conversion of epoxides to diols by sEH is generally viewed as a deactivation pathway, leading to less biologically active compounds lipidmaps.orgnih.gov. However, the role of CYP450-derived epoxy oxylipins and their related diols in the resolution phase of inflammation is an area of ongoing research fishersci.ca.
In a zymosan-induced inflammation model, this compound levels showed a biphasic production pattern, mirroring acute inflammation and the subsequent resolution phase lipidmaps.org. An increase in this compound was observed during the resolution phase, which is associated with the accumulation of pro-resolution monocytes lipidmaps.org. This suggests that while this compound is a diol product, its presence may still be linked to the active processes of inflammation resolution nih.govlipidmaps.org. Some studies indicate that certain oxylipins, including this compound, possess immunomodulatory functions that contribute to the resolution of inflammation fishersci.fi.
Modulation of Vascular Physiology
Beyond its roles in inflammation, this compound and its precursor 19,20-EpDPA also influence vascular physiology, affecting arterial stiffness, vascular tone, and angiogenesis.
Effects on Arterial Stiffness and Vascular Tone
This compound has been implicated in the modulation of arterial stiffness and vascular tone. A study on the acute effects of DHA consumption in healthy men found that a DHA-rich oil significantly reduced arterial stiffness, as assessed by the augmentation index (AIx). This decrease in AIx was negatively correlated with the concentration of this compound, suggesting that higher levels of this DHA metabolite might contribute to improved arterial stiffness.
The precursor, 19,20-EpDPA, is known as a potent vasodilator, with its vasodilating action potentially exceeding that of arachidonic acid-derived epoxides. Since this compound is directly derived from 19,20-EpDPA via sEH activity, the increased levels of this compound after DHA consumption may reflect increased levels of its vasomodulatory precursor, thereby contributing to the observed vascular effects.
Table 1: Correlation between this compound and Arterial Stiffness (AIx)
| Metabolite | Correlation with AIx (r) | P-value |
| This compound | -0.199 | 0.013 |
| 14,15-DiHETE | -0.215 | 0.007 |
| 17,18-DiHETE | -0.223 | 0.005 |
Data from a study on postprandial vascular function in men. A negative correlation indicates that higher metabolite levels are associated with reduced arterial stiffness.
Involvement in Angiogenesis Mechanisms (as a deactivation product)
The role of this compound in angiogenesis is primarily understood in the context of its precursor, 19,20-EpDPA. While 19,20-EpDPA has been shown to inhibit angiogenesis, tumor growth, and metastasis by directly targeting endothelial cells and suppressing their migration and tube formation, this compound is considered an inactivation product of this pro-angiogenic epoxide lipidmaps.org.
The conversion of 19,20-EpDPA to this compound by sEH can influence the balance of pro- and anti-angiogenic signals. For instance, in mouse models of retinal pathological neovascularization, overexpression of CYP2C8 increased retinal neovascularization by elevating DHA-derived 19,20-EpDPA levels and the 19,20-EpDPA:this compound ratio. Conversely, overexpression of sEH decreased neovascularization, likely due to accelerated degradation of 19,20-EpDPA into this compound. This suggests that while 19,20-EpDPA promotes angiogenesis in certain contexts, its deactivation to this compound by sEH can reduce pro-angiogenic effects.
Table 2: Influence of sEH Activity on Angiogenesis-Related Metabolite Ratios
| Mouse Model | Metabolite Ratio (Epoxide:Diol) | Change in Ratio | Angiogenesis Effect |
| Tie2-CYP2C8-Tg (OIR) | 19,20-EpDPA:this compound | Increased (52% higher vs WT) | Increased neovascularization |
| Tie2-sEH-Tg (OIR) | 19,20-EpDPA:this compound | Decreased (58% lower vs WT) | Decreased neovascularization |
OIR: Oxygen-Induced Retinopathy. WT: Wild Type. Data from a study on retinal pathological neovascularization.
Advanced Methodologies for the Analysis and Study of 19,20 Dihdpa
Quantitative and Qualitative Analytical Techniques
The accurate detection and quantification of 19,20-dihydroxydocosapentaenoic acid (19,20-DiHDPA) and other oxylipins in biological samples present a significant analytical challenge due to their low physiological concentrations, structural similarity to other lipids, and inherent instability. nih.gov To address these challenges, highly sensitive and specific analytical methodologies have been developed, with liquid chromatography-mass spectrometry (LC-MS/MS) emerging as the gold standard.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Oxylipin Profiling
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for the analysis of this compound and a broad spectrum of other oxylipins. nih.gov This powerful combination allows for the separation of complex lipid mixtures by liquid chromatography, followed by highly selective and sensitive detection using mass spectrometry.
Targeted LC-MS/MS methods, often employing multiple reaction monitoring (MRM), are favored for their ability to quantify a predefined list of analytes with high precision and sensitivity. acs.org In a typical MRM experiment for this compound, the mass spectrometer is set to isolate the precursor ion of this compound and then fragment it to produce specific product ions. The transition from the precursor to the product ion is highly specific to the analyte, minimizing interference from other molecules in the sample. For instance, one documented MRM transition for this compound is from a precursor ion with a mass-to-charge ratio (m/z) of 361.2 to a product ion with an m/z of 229.3. nih.gov
The development of ultra-high performance liquid chromatography (UHPLC) has further enhanced oxylipin profiling by providing higher resolution, shorter analysis times, and increased sensitivity compared to conventional HPLC. nih.gov The choice of chromatographic conditions, including the column type (typically reversed-phase C18) and mobile phase composition, is critical for achieving optimal separation of isomeric oxylipins. nih.govacs.org Mobile phases often consist of a gradient mixture of water and organic solvents like acetonitrile (B52724) or methanol, with additives such as acetic acid or formic acid to improve ionization efficiency. nih.gov
Table 1: Representative LC-MS/MS Parameters for this compound Analysis
| Parameter | Value/Description | Source |
|---|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI) | acs.org |
| Precursor Ion (m/z) | 361.2 | nih.gov |
| Product Ion (m/z) | 229.3 | nih.gov |
| Internal Standard | Deuterated analogs (e.g., d11-14,15-DiHETrE) | nih.govuniversiteitleiden.nl |
| Column Type | Reversed-phase C18 | acs.org |
Sample Preparation and Extraction Protocols for Biological Matrices (e.g., plasma, tissue, saliva)
The quality of sample preparation is a critical determinant for the successful analysis of this compound due to its low abundance in biological samples. lcms.cz The primary goals of sample preparation are to extract the analyte from the complex biological matrix, concentrate it, and remove interfering substances such as proteins and phospholipids.
Solid-phase extraction (SPE) is the most widely used technique for the extraction and purification of oxylipins from various biological matrices, including plasma, tissue homogenates, and saliva. nih.gov SPE offers a high degree of flexibility due to the availability of various sorbent materials. For oxylipin analysis, reversed-phase sorbents like C18 are commonly employed. A typical SPE workflow involves conditioning the cartridge, loading the acidified sample, washing away interferences with a weak solvent, and finally eluting the analytes with a stronger organic solvent. schebb-web.de
Liquid-liquid extraction (LLE) is another method used for sample preparation, though it may be less efficient for comprehensive oxylipin profiling compared to SPE. schebb-web.de Protein precipitation, often with a cold organic solvent like methanol, is a simpler and faster technique but may result in a less clean extract, potentially leading to significant matrix effects in the LC-MS analysis. mdpi.com
To account for analyte losses during the extraction process and to correct for matrix effects, the use of stable isotope-labeled internal standards is essential. lcms.cz These standards, which are chemically identical to the analyte but have a higher mass, are added to the sample at the beginning of the preparation workflow.
Table 2: Comparison of Sample Preparation Techniques for Oxylipin Analysis
| Technique | Advantages | Disadvantages | Source |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | High recovery, good cleanup, high throughput | Can be more time-consuming and costly | nih.govschebb-web.de |
| Liquid-Liquid Extraction (LLE) | Simple, inexpensive | Can have lower recovery and be less selective | schebb-web.de |
| Protein Precipitation (PPT) | Fast, simple | May result in significant matrix effects | mdpi.com |
Development and Standardization of Targeted Lipidomic Methods
The development of standardized, targeted lipidomic methods is crucial for ensuring the accuracy, reproducibility, and comparability of this compound measurements across different studies and laboratories. These methods involve the creation of a specific list of lipid mediators to be quantified, including this compound, and the optimization of the entire analytical workflow, from sample collection to data analysis. metabolomics.se
A key aspect of method development is the careful selection of MRM transitions for each analyte and internal standard to ensure specificity and sensitivity. nih.gov The chromatographic method must be optimized to separate isobaric compounds, which have the same mass but different structures. acs.org Furthermore, the method must be validated according to established guidelines to demonstrate its performance characteristics, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.gov
The use of commercially available, certified reference standards for this compound and its deuterated analog is fundamental for accurate quantification. glpbio.com These standards are used to create calibration curves and to verify the identity of the analyte in biological samples by comparing retention times and fragmentation patterns.
Experimental Model Systems
To investigate the biological roles and metabolic pathways of this compound, various experimental model systems are employed. These models range from isolated cells in culture to more complex ex vivo tissue preparations, each offering unique advantages for studying specific aspects of the compound's function.
In Vitro Cellular Assays (e.g., Endothelial Cells, Adipocytes, Hepatocytes)
In vitro cellular assays provide a controlled environment to study the direct effects of this compound on specific cell types and to elucidate its mechanisms of action.
Endothelial Cells: The vascular endothelium is a key target for many lipid mediators. Studies using cultured human adipose microvascular endothelial cells (hAMECs) can investigate the role of this compound in processes such as angiogenesis, vascular permeability, and the expression of adhesion molecules. biorxiv.org Such assays are crucial for understanding the compound's potential involvement in cardiovascular physiology and pathology.
Adipocytes: Adipose tissue is a major site of lipid metabolism and an important endocrine organ. nih.gov In vitro models using differentiated human adipocytes can be used to explore the effects of this compound on adipogenesis, lipolysis, glucose uptake, and the secretion of adipokines. nih.gov These studies can provide insights into the compound's role in metabolic health and diseases like obesity and type 2 diabetes. For instance, research has shown that 19,20-EDP, the precursor to this compound, can ameliorate insulin (B600854) signaling in palmitate-treated adipocytes. frontiersin.org
Hepatocytes: The liver is central to the metabolism of fatty acids. Primary hepatocytes or hepatocyte cell lines are valuable models for investigating the metabolism of docosahexaenoic acid (DHA) to this compound and the subsequent effects of this diol on hepatic lipid accumulation, gluconeogenesis, and inflammatory responses. frontiersin.org Studies have shown that 19,20-EDP can restore autophagy in palmitate-treated hepatocytes, suggesting a protective role against cellular stress. frontiersin.org
Ex Vivo Tissue Preparations (e.g., Rat Liver Microsomes, Perfused Organs)
Ex vivo models bridge the gap between in vitro cellular assays and in vivo studies, allowing for the investigation of this compound metabolism and function in the context of an intact tissue or organ.
Rat Liver Microsomes: Microsomes are vesicle-like artifacts formed from pieces of the endoplasmic reticulum when cells are broken up in the laboratory. Rat liver microsomes are a well-established system for studying the metabolism of xenobiotics and endogenous compounds, including polyunsaturated fatty acids. caymanchem.com Incubating DHA with NADPH-supplemented rat liver microsomes has been shown to produce this compound as a major metabolite. caymanchem.comglpbio.com This system is particularly useful for identifying the specific cytochrome P450 (CYP) enzymes involved in the initial epoxidation of DHA to 19,20-epoxydocosapentaenoic acid (19,20-EDP), the precursor of this compound. caymanchem.com
Perfused Organs: The isolated perfused organ system, such as the perfused rat liver, allows for the study of metabolic processes in a more physiologically relevant context than isolated microsomes. caymanchem.com In this model, the organ is maintained outside the body with a continuous supply of an oxygenated perfusion medium containing nutrients and substrates. This system has been used to study the effects of inflammation and the inhibition of soluble epoxide hydrolase on the oxylipin composition of lipoproteins, which can include this compound. caymanchem.com
In Vivo Animal Models (e.g., Rodent Models of Disease, Large Animal Models)
The biological relevance of 19,20-dihydroxydocosapentaenoic acid (this compound) has been investigated across a range of in vivo animal models. These studies, spanning from rodents to large animals, have been instrumental in elucidating its metabolic pathways and potential roles in various physiological and pathological conditions.
Initial metabolic studies identified this compound as a major metabolite when docosahexaenoic acid (DHA) is incubated with NADPH-supplemented rat liver microsomes. glpbio.comhmdb.cafoodb.ca Further research demonstrated that DHA is also metabolized to this compound in monkey seminal vesicles. glpbio.comhmdb.cafoodb.ca The production pathway is thought to involve cytochrome P450-catalyzed epoxidation of DHA to form 19,20-epoxydocosapentaenoic acid (19,20-EDP), which is subsequently converted to the vicinal diol, this compound, by soluble epoxide hydrolase (sEH). glpbio.comhmdb.ca
In rodent models of disease, this compound has been examined in various contexts. In a mouse model of diabetic retinopathy, elevated levels of this compound were found in the eyes, along with increased sEH expression. frontiersin.org This study noted that this compound increased endothelial cell permeability and induced pericyte migration into the extravascular space. frontiersin.org Conversely, in a syngeneic mouse model of triple-negative breast cancer (Met-1), continuous infusion of this compound had no effect on tumor growth, suggesting that the anticancer effects observed with its precursor, 19,20-EDP, are not mediated by this diol metabolite. pnas.org Studies using piglet models have shown that incremental dietary intake of DHA leads to a marked increase in plasma this compound levels, highlighting its responsiveness to dietary precursors. nih.gov
Large animal models have also provided critical insights. A study using a bovine model of endotoxemia induced by lipopolysaccharide (LPS) found that while plasma levels of this compound did not increase, its release was significantly upregulated in adipocytes stimulated with LPS in vitro. frontiersin.orgfrontiersin.orgresearchgate.net This suggests a localized, tissue-specific regulation of this compound synthesis in response to inflammatory stimuli. frontiersin.org The study also identified a positive correlation between heart rate and plasma this compound levels in endotoxemic cows. frontiersin.org
The following table summarizes key findings from various in vivo animal model studies involving this compound.
| Animal Model | Type | Disease/Condition Studied | Key Findings Related to this compound | Citations |
| Mouse | Rodent | Triple-Negative Breast Cancer (Met-1) | Had no effect on Met-1 tumor growth, unlike its precursor 19,20-EDP. | pnas.org |
| Mouse | Rodent | Diabetic Retinopathy | Levels were elevated in the eyes of diabetic mice; increased endothelial permeability and pericyte migration. | frontiersin.org |
| Mouse | Rodent | Angiotensin-II Dependent Hypertension | Its precursor, 19,20-EDP, was shown to be an in vivo mediator of the anti-hypertensive effects of DHA. | nih.gov |
| Mouse | Rodent | Nonalcoholic Steatohepatitis (NASH) | Hepatic abundance of this reparative oxylipin was suppressed by a Western diet. | nih.govnih.govplos.org |
| Mouse | Rodent | Wilson Disease | Altered levels of PUFA epoxides and their vicinal diols, including this compound, were observed. | nih.gov |
| Mouse | Rodent | Allergic Sensitization | Levels were significantly elevated in the lung tissue of house dust mite (HDM)-sensitized mice. | nih.gov |
| Rat | Rodent | Metabolic Studies | Identified as a major metabolite of DHA from liver microsomes. | glpbio.comhmdb.cafoodb.ca |
| Piglet | Large Animal | PUFA Diet Supplementation | Plasma levels increased markedly with incremental dietary DHA intake. | nih.gov |
| Cow | Large Animal | Endotoxemia | Release was upregulated in LPS-stimulated adipocytes; plasma levels correlated with heart rate. | frontiersin.orgfrontiersin.orgresearchgate.net |
| Monkey | Large Animal | Metabolic Studies | DHA is metabolized to this compound in seminal vesicles. | glpbio.comhmdb.ca |
Integration of Multi-Omics Approaches (e.g., Lipidomics with Transcriptomics)
The integration of multi-omics, particularly lipidomics with transcriptomics, has provided a more comprehensive understanding of the role of this compound within complex biological systems. This approach allows researchers to simultaneously analyze changes in lipid mediator profiles and gene expression, revealing correlations and potential regulatory networks in disease states.
In a study on nonalcoholic steatohepatitis (NASH) using female Ldlr -/- mice, a combined lipidomic and transcriptomic analysis revealed that a Western diet induced all the major hallmarks of NASH. nih.govnih.govplos.org The lipidomic data showed that the Western diet suppressed the hepatic abundance of reparative oxylipins, including this compound. nih.govnih.gov Concurrently, the transcriptomic data showed suppressed expression of enzymes involved in fatty epoxide metabolism, such as Cyp2C and Ephx (soluble epoxide hydrolase). nih.govnih.gov This integrated analysis suggests that the diet-induced suppression of this compound is linked to transcriptional downregulation of its biosynthetic pathway, contributing to the pathological state of NASH. nih.govnih.govplos.org
Similarly, a multi-omics analysis of lung tissue from a mouse model of allergic sensitization identified significant changes in lipid metabolism. nih.gov Lipidomics revealed that this compound was among the oxylipins significantly elevated in the lung tissue of mice sensitized with house dust mite (HDM) allergen. nih.gov This finding points towards a potential counter-regulatory role for this lipid in balancing pro-inflammatory and pro-resolving signals during an allergic response. nih.gov
In a murine model of experimental Chronic Obstructive Pulmonary Disease (COPD) induced by cigarette smoke, multi-omics approaches identified this compound (referred to as 19,20-DiHDoHE in the study) as a key lipid mediator. newcastle.edu.aufigshare.com Its levels were found to be negatively correlated with inflammation and lung function, suggesting a potential protective or disease-resolving role that could be explored for therapeutic targeting. newcastle.edu.aufigshare.com
Another study combined transcriptomic and targeted lipidomic analyses to investigate chronic pain in mice with spinal nerve ligation. researchgate.net While this study focused more on the precursors 8,9-EET and 19,20-EpDPA, it noted no significant difference in the downstream metabolite this compound in the spinal cord tissue, suggesting a complex regulation of the CYP450-epoxide hydrolase pathway in this specific pain model. researchgate.net
The following table summarizes findings from studies that have integrated lipidomics and transcriptomics to investigate this compound.
| Disease Model | Animal Model | Key Integrated Findings | Citations |
| Nonalcoholic Steatohepatitis (NASH) | Female Ldlr -/- Mice | A Western diet suppressed hepatic levels of this compound (lipidomics) and concurrently downregulated the expression of enzymes in its metabolic pathway, like Ephx (transcriptomics). | nih.govnih.govplos.org |
| Allergic Sensitization | Mice | Lung tissue from allergen-sensitized mice showed significantly elevated levels of this compound (lipidomics), suggesting a role in the metabolic perturbance associated with the T2 immune response. | nih.gov |
| Experimental COPD | Mice | Levels of this compound were negatively correlated with inflammation and lung function decline (lipidomics), identifying it as a key lipid mediator in disease pathogenesis. | newcastle.edu.aufigshare.com |
| Diet-Induced Obesity | Mice | Analysis of the lung lipidome included this compound as a pro-resolving mediator derived from DHA, studied alongside transcriptomic changes in immunometabolic pathways. | unc.edu |
| Chronic Pain (Spinal Nerve Ligation) | Mice | While precursors increased, no significant change in this compound was detected in spinal cord tissue (lipidomics), suggesting specific regulatory control in the context of transcriptomic findings. | researchgate.net |
Future Directions and Emerging Research Avenues for 19,20 Dihdpa
Delineation of Specific Receptor-Mediated Actions of 19,20-DiHDPA
A critical future direction for this compound research involves the precise identification and characterization of its specific receptor-mediated actions. While its precursor, 19,20-EpDPE, has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR2) signaling, the direct receptor targets for this compound are less understood. Current findings suggest that this compound can influence cellular functions, including increasing endothelial cell permeability and inducing the migration of pericytes into the extravascular space, particularly in the context of diabetic retinopathy. Furthermore, it has demonstrated an ability to inhibit platelet aggregation, albeit with less potency than its epoxide precursor. Elucidating the specific receptors and downstream signaling pathways activated or modulated by this compound will be crucial for understanding its precise biological mechanisms and therapeutic potential. This includes investigating its potential interactions with known lipid-sensing receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), which are activated by other omega-3 derived oxylipins, or other G protein-coupled receptors (GPCRs) that mediate lipid signaling.
Comprehensive Investigation of Stereoisomer-Specific Activities
The current understanding of this compound often refers to it as a racemic mixture, denoted by "(±)this compound." However, the biological activity of many lipid mediators, including other diols, is highly dependent on their specific stereochemistry. For example, some diols derived from omega-6 fatty acids have shown distinct pro-inflammatory roles depending on their stereoisomeric form. While research indicates that this compound is a major metabolite formed from DHA through CYP-catalyzed epoxidation followed by epoxide hydrolase conversion to vicinal diols, the specific activities of its individual stereoisomers (e.g., 19R,20S-DiHDPA versus 19S,20R-DiHDPA) remain largely unexplored. Future investigations must focus on synthesizing and isolating the distinct stereoisomers of this compound to comprehensively evaluate their individual biological effects, potency, and receptor interactions. This comprehensive stereoisomer-specific analysis is vital for fully understanding the compound's physiological relevance and for developing targeted therapeutic strategies.
Elucidation of its Precise Roles in Disease Pathogenesis Distinct from Precursors
Research has begun to uncover specific roles for this compound in various disease states, often distinct from those of its precursor 19,20-EpDPE.
Diabetic Retinopathy: Elevated levels of this compound have been observed in the retinas of diabetic mice and in the vitreous humor and retinal samples of patients with non-proliferative diabetic retinopathy. This elevation correlates with increased sEH expression and activity. This compound has been shown to increase endothelial cell permeability and induce pericyte migration, suggesting a direct involvement in the pathogenesis of diabetic retinopathy.
Cardiovascular Health: Studies indicate a complex role for this compound in cardiovascular health. Increased plasma concentrations of this compound were observed following DHA supplementation, which was associated with improved postprandial arterial stiffness. Conversely, lower plasma concentrations of this compound have been linked to a higher number of diseased coronary arteries in adults. While this compound can inhibit platelet aggregation, its parent epoxide, 19,20-EpDPE, is more potent in this regard.
Inflammation and Resolution: As a product of sEH activity on epoxygenase products, this compound is part of the oxylipin profile involved in inflammation. Its increase in plasma, alongside an improved DHA/Arachidonic acid (AA) ratio, has been observed in niacin-treated mice, indicating a potential contribution to an anti-inflammatory profile.
Neuroblastoma: In in vitro studies, this compound significantly inhibited the growth of human neuroblastoma IMR-32 cells, suggesting a potential anti-cancer effect in this specific context.
Alzheimer's Disease and Related Dementias (ADRD): this compound levels and its ratio to 19,20-EpDPE have been implicated in metabolic alterations associated with Alzheimer's Disease. Increased sEH activity, which leads to higher levels of diols like this compound, has been suggested as a risk factor for AD and related pathologies.
Cancer (Distinction from Precursor): Notably, while 19,20-EpDPE has been shown to inhibit tumor growth, this compound itself did not demonstrate a similar effect on Met-1 tumor growth in mice. This highlights a crucial distinction in the biological activities between the epoxide and its diol metabolite, emphasizing the need to study the precise roles of this compound independently.
These findings underscore the necessity for further research to delineate the specific mechanisms by which this compound contributes to the pathogenesis or resolution of these diseases, and how its actions differ from or complement those of its precursors.
Exploration of Epigenetic and Genetic Factors Influencing this compound Metabolism
The metabolism of this compound is intrinsically linked to the activity of cytochrome P450 (CYP) enzymes, which form its epoxide precursor, and soluble epoxide hydrolase (sEH), which converts the epoxide to the diol. Consequently, genetic and epigenetic factors influencing these enzymes play a significant role in modulating this compound levels. Genetic polymorphisms within the CYP and sEH pathways have been associated with altered disease risk, including in Alzheimer's Disease. For instance, genetic variants leading to reduced CYP-dependent epoxy fatty acid production and increased sEH activity are linked to increased AD risk and related pathologies. Furthermore, epigenetic mechanisms, such as DNA methylation, have been shown to regulate sEH expression in an estrogen-dependent manner. This suggests that individual genetic variations and epigenetic modifications can significantly impact the production and catabolism of this compound, thereby influencing its biological effects and disease associations. Future research should focus on identifying specific genetic polymorphisms and epigenetic markers that correlate with altered this compound levels and associated health outcomes, paving the way for personalized nutritional or therapeutic interventions.
Development of Novel Research Tools and Analytical Standards
The accurate and sensitive quantification of this compound is paramount for advancing research in this field. Current analytical approaches primarily rely on liquid chromatography-mass spectrometry (LC-MS/MS), which has enabled the identification and quantification of this compound in various biological matrices such as plasma, synovial fluid, and even saliva. Techniques like liquid-liquid extraction (LLE) and micro-solid phase extraction (μSPE) have been successfully employed for sample preparation, yielding high enrichment factors and sensitivity. Despite these advancements, there remains a continuous need for the development of novel, more reproducible, and cost-effective research tools and analytical standards. This includes the availability of high-purity, characterized stereoisomers of this compound to facilitate stereoisomer-specific studies. The development of robust and validated assays for routine measurement in clinical laboratories will be crucial for translating research findings into diagnostic biomarkers and for monitoring therapeutic efficacy.
Q & A
Basic Research Questions
What are the primary enzymatic pathways for synthesizing 19,20-DiHDPA in biological systems?
This compound is synthesized via cytochrome P450 (CYP450)-mediated oxidation of docosahexaenoic acid (DHA) at the ω3 double bond, followed by hydrolysis of the intermediate epoxide (19,20-EpDPE) by soluble epoxide hydrolase (sEH) to form the diol metabolite . Key steps include:
- Experimental validation : Incubate DHA with NADPH-supplemented liver microsomes to monitor metabolite production via LC-MS/MS .
- Critical parameters : Optimize pH (7.4) and temperature (37°C) to mimic physiological conditions .
How does this compound influence lipid membrane biophysics?
The hydroxyl groups at C19 and C20 increase polarity, altering interactions with lipid bilayers. This affects membrane curvature and lipid raft stability, which are critical for signaling platform formation .
- Methodology : Use fluorescence anisotropy or atomic force microscopy (AFM) to measure changes in membrane rigidity and phase separation .
- Key finding : this compound reduces lipid packing density, potentially modulating receptor clustering .
What are the solubility and stability considerations for this compound in experimental assays?
- Solubility : 0.0064 g/L in water; requires organic solvents (e.g., ethanol or DMSO) for stock solutions .
- Stability : Store at -80°C under inert gas (argon) to prevent oxidation. Validate purity (>98%) via HPLC before use .
Advanced Research Questions
How does this compound regulate angiogenesis through Notch signaling?
In sEH-deficient mice, this compound rescues delayed retinal vascularization by suppressing Notch-dependent transcription factors (Hes1, Hey1), promoting tip cell formation and filopodia extension .
- Experimental design :
- Intravitreal injection of this compound in sEH-/- mice.
- Quantify vascular density via confocal microscopy and RNA-seq for Notch pathway genes .
- Contradiction : While this compound enhances angiogenesis in retinal models, its precursor (19,20-EpDPE) reduces Ca²⁺ sensitivity in pulmonary arteries, suggesting tissue-specific effects .
Why do clinical studies report contradictory associations between this compound levels and patient outcomes?
In cardiovascular studies, higher this compound levels correlate with reduced risk of implantable cardioverter-defibrillator (ICD) shocks (HR = 0.79) , but elevated this compound/DHA ratios are linked to increased all-cause mortality .
- Hypothesis : Context-dependent metabolism (e.g., inflammation vs. homeostasis) may reverse its effects.
- Methodological resolution : Stratify patients by baseline DHA levels and inflammatory markers (e.g., CRP) in cohort studies .
How does this compound contribute to resolving inflammation in nonalcoholic steatohepatitis (NASH)?
In female Ldlr⁻/⁻ mice fed a Western diet (WD), this compound levels decline alongside pro-inflammatory oxylipins, exacerbating hepatic lipid accumulation and fibrosis .
- Experimental approach :
- Key insight : WD suppresses "pro-resolving" oxylipins like this compound, highlighting its role in mitigating steatosis .
What analytical methods are optimal for quantifying this compound in complex biological matrices?
- LC-MS/MS with MRM : Use deuterated internal standards (e.g., d4-19,20-DiHDPA) to correct for matrix effects. Limit of quantification (LOQ): 0.1 nM .
- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges; elute with methanol:water (80:20) .
How can researchers address variability in this compound measurements across studies?
- Standardization : Adopt consensus protocols for sample collection (e.g., fasting plasma), storage (-80°C), and batch correction .
- Statistical adjustment : Use multivariate regression to control for confounders (age, sex, dietary ω3 intake) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
